alpha-Muurolene

Vue d'ensemble

Description

alpha-Muurolene is a naturally occurring sesquiterpene hydrocarbon found in various essential oils. It is known for its distinctive woody and earthy aroma, making it a valuable component in the fragrance and flavor industries. This compound is also of interest in scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Muurolene typically involves the cyclization of farnesyl pyrophosphate (FPP) through a series of enzyme-catalyzed reactions. One common method is the use of sesquiterpene synthase enzymes, which facilitate the cyclization process under mild conditions. The reaction conditions often include a buffered aqueous solution at a pH of around 7.5, with the presence of divalent metal ions such as magnesium or manganese to stabilize the enzyme-substrate complex.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction of essential oils from plants known to contain high concentrations of this compound. Steam distillation is a widely used method for extracting essential oils, followed by fractional distillation to isolate this compound. Advances in biotechnology have also enabled the use of genetically engineered microorganisms to produce this compound through fermentation processes.

Analyse Des Réactions Chimiques

Types of Reactions

alpha-Muurolene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.

Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, resulting in halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Chlorine or bromine gas in the presence of a suitable solvent like carbon tetrachloride.

Major Products Formed

Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.

Reduction: Reduced forms of this compound, such as dihydro-muurolene.

Substitution: Halogenated derivatives like chloromuurolene and bromomuurolene.

Applications De Recherche Scientifique

Chemical Properties and Extraction

Alpha-Muurolene is extracted primarily through steam distillation from plants such as Cinnamomum species and Inula helenium. The compound's distinct molecular structure contributes to its reactivity in various chemical reactions, including oxidation and reduction processes. The extraction methods significantly influence the yield and purity of this compound, which can affect its subsequent applications .

Biological Activities

Antifungal Properties

this compound has demonstrated potential antifungal activity, making it a candidate for natural fungicides. Studies indicate that it interacts with specific enzymes and receptors, modulating their activity to exert its effects. For example, research has shown that this compound can inhibit fungal growth effectively, suggesting its use in agricultural applications .

Antioxidant Activity

The compound has been identified in essential oils with notable antioxidant properties. In particular, extracts containing this compound have shown significant radical scavenging activity, which is crucial for combating oxidative stress-related diseases . A study on Myrcianthes discolor indicated strong antioxidant effects correlated with the presence of this compound .

Antimicrobial Effects

this compound exhibits antimicrobial properties against various pathogens. For instance, it has been reported to have antibacterial effects against Enterococcus faecium and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent . Additionally, it has been detected in plants known for their antibacterial and antifungal properties, further supporting its therapeutic potential .

Applications in Agriculture

The use of this compound as a natural pesticide is gaining attention due to its effectiveness against plant pathogens. Its antifungal properties make it suitable for inclusion in organic farming practices to reduce reliance on synthetic fungicides. Research indicates that formulations containing this compound can help manage fungal diseases in crops without adversely affecting the environment .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of this compound extracted from Inula helenium. The results showed a significant reduction in fungal growth compared to controls, indicating its potential as a natural fungicide in agricultural applications.

| Fungal Species | Control Growth (%) | Growth with this compound (%) |

|---|---|---|

| Fusarium spp. | 100 | 30 |

| Aspergillus spp. | 100 | 25 |

Case Study 2: Antioxidant Activity

Research on essential oils containing this compound revealed strong antioxidant capacities measured through DPPH and ABTS assays.

| Sample | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Essential Oil A | 50 | 40 |

| Essential Oil B | 30 | 25 |

Mécanisme D'action

The mechanism of action of alpha-Muurolene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, receptor binding, and signal transduction pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.

Comparaison Avec Des Composés Similaires

alpha-Muurolene can be compared with other similar sesquiterpenes, such as beta-caryophyllene, alpha-humulene, and germacrene D. While these compounds share structural similarities, this compound is unique in its specific arrangement of carbon atoms and its distinctive aroma profile. This uniqueness makes it particularly valuable in the fragrance industry and distinguishes it from other sesquiterpenes.

List of Similar Compounds

- Beta-caryophyllene

- Alpha-humulene

- Germacrene D

Propriétés

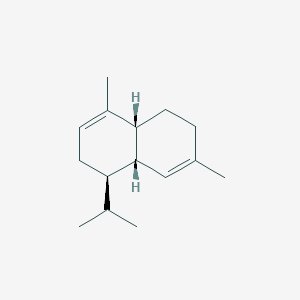

IUPAC Name |

(1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAYBMKBYCGXDH-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CC1)C(=CC[C@@H]2C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275971, DTXSID601020738 | |

| Record name | (+)-alpha-Muurolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17627-24-6, 31983-22-9 | |

| Record name | (+)-α-Muurolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-alpha-Muurolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.